molecular formula C9H6Cl2N2 B13921971 2,8-Dichloro-4-methylquinazoline

2,8-Dichloro-4-methylquinazoline

Cat. No.: B13921971
M. Wt: 213.06 g/mol
InChI Key: DPUNLZXXGVLSHI-UHFFFAOYSA-N
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Description

2,8-Dichloro-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The molecular formula of this compound is C9H6Cl2N2, and it has a molecular weight of 213.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-4-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the quinazoline ring. For instance, anthranilic acid can be reacted with acetic anhydride in the presence of a catalyst to form the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dichloro-4-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Quinazoline oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,8-Dichloro-4-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

  • 2,4-Dichloroquinazoline
  • 2,8-Dichloroquinazoline
  • 4-Methylquinazoline

Comparison: 2,8-Dichloro-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2,8-dichloro-4-methylquinazoline

InChI

InChI=1S/C9H6Cl2N2/c1-5-6-3-2-4-7(10)8(6)13-9(11)12-5/h2-4H,1H3

InChI Key

DPUNLZXXGVLSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)Cl)Cl

Origin of Product

United States

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